{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of organic compounds that contain a 1,2,3-triazole moiety . The 1,2,3-triazole ring is a versatile structure found in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of 1H-1,2,3-triazole derivatives typically involves multicomponent reactions . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized using a multicomponent reaction in aqueous medium .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Related Compounds : A compound similar to the one , N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized using a 1,3-dipolar cycloaddition reaction. Its structure was confirmed through various spectroscopic methods (Aouine, Younas, El Hallaoui, Abdelilah, & Alami, Anouar, 2014).
Crystallography and Structural Characterization : The crystal structures of related triazole compounds, such as 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, were studied to understand the molecular interactions and structure-activity relationships (Gonzaga, Daniel, F. C. Silva, V. Ferreira, J. Wardell, & S. Wardell, 2016).
Biological and Medicinal Applications
Antimicrobial Activities : Compounds with a 1,2,3-triazole moiety have been synthesized and demonstrated moderate to very good antibacterial and antifungal activities, indicating potential medicinal applications (Thomas, K D, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Antioxidant Properties : Novel 1,2,3-triazole-containing nitrones were synthesized and showed significant antioxidant abilities, suggesting potential applications in combating oxidative stress-related diseases (Hadjipavlou-Litina, D., I. Głowacka, J. Marco-Contelles, & D. Piotrowska, 2022).
Other Applications
- Catalyst and Solvent-Free Synthesis : A method for catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement was developed, showcasing the potential for environmentally friendly chemical synthesis processes (Moreno-Fuquen, R., Kevin Arango-Daraviña, Diana Becerra, Juan C Castillo, A. Kennedy, & M. Macías, 2019).
Safety and Hazards
Future Directions
The future directions for research on “{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine” and similar compounds could involve further exploration of their biological activities. For instance, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties, suggesting potential for development as therapeutic agents . Additionally, the synthesis of new 1H-1,2,3-triazole analogs could be a promising direction for medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine are not explicitly mentioned in the available literature. Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its bioavailability. For instance, flunarizine, a fluorinated drug, is well absorbed (>80%) from the gut and reaches maximal blood plasma concentrations after two to four hours, with more than 99% of the substance bound to plasma proteins .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15/h1-4,7H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMYTLJYAMKFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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